6-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Physicochemical Profiling, Structural Causality, and Methodologies in Kinase Inhibitor Design
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Physicochemical Profiling, Structural Causality, and Methodologies in Kinase Inhibitor Design
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Refining Visual Models
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Detailing Steric Effects
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Modeling CNS Permeability
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Summarizing Key Steps
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Finalizing Workflow Validation
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Optimizing Coupling Reactions
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Executive Summary
In contemporary medicinal chemistry, the design of central nervous system (CNS)-penetrant kinase inhibitors requires molecular scaffolds that perfectly balance lipophilicity, hydrogen-bonding capacity, and steric geometry. 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine has emerged as a highly privileged building block in this domain. Serving as a critical intermediate, this bicyclic heteroaromatic compound is instrumental in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as BIO-7488 and BIO-8169, which are actively investigated for the treatment of neuroinflammation and ischemic stroke[1][2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its structural features, and a self-validating experimental protocol for its integration into complex active pharmaceutical ingredients (APIs).
Quantitative Physicochemical Profiling
Depending on the synthetic environment and storage requirements, this building block is utilized either as a free base or a hydrochloride salt. The salt form is often preferred for long-term storage due to its enhanced stability against oxidative degradation.
Table 1: Fundamental Chemical Properties
| Property | Free Base Specifications | Hydrochloride Salt Specifications |
| CAS Number | 1281984-43-7[3] | 1431964-56-5[] |
| Molecular Formula | C₇H₈N₄[3] | C₇H₉ClN₄[5] |
| Molecular Weight | 148.17 g/mol [3] | 184.62 g/mol [] |
| Chemical Structure | Bicyclic heteroaromatic amine | Protonated bicyclic amine salt |
| Primary Utility | Nucleophile in amide coupling | Stable precursor (requires neutralization) |
Structural Rationale & Mechanistic Causality
The selection of 6-methylpyrazolo[1,5-a]pyrimidin-3-amine in drug design is not arbitrary; every functional group serves a distinct, causal purpose in the resulting API's pharmacodynamics and pharmacokinetics.
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The Pyrazolo[1,5-a]pyrimidine Core: This electron-rich bicyclic system acts as a bioisostere for purines. It mimics the adenine ring of ATP, allowing the final drug molecule to anchor securely within the highly conserved hinge region of kinases via bidentate hydrogen bonding.
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The 3-Amino Group: Positioned at the 3-position of the pyrazole ring, this primary amine serves as the exclusive nucleophilic handle. It is predominantly utilized to form rigid amide linkages with complex carboxylic acids. The resulting amide bond restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation.
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The 6-Methyl Substitution (The Causality of Sterics): The addition of a methyl group at the 6-position provides a calculated steric bulk that occupies specific lipophilic pockets (such as the gatekeeper residue pocket in IRAK4). More importantly, this methyl group modulates the compound's topological polar surface area (TPSA) and lowers the partition coefficient (ELogD). Lowering ELogD is a strict, causal prerequisite for allowing the final drug to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS[1].
Application in Neuroinflammation: The IRAK4 Pathway
IRAK4 is a master regulatory kinase within the innate immune system. Following tissue damage (e.g., ischemic stroke), Damage-Associated Molecular Patterns (DAMPs) activate Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[2]. This triggers the assembly of the "Myddosome," a multiprotein complex where IRAK4 is recruited and activated.
By incorporating the 6-methylpyrazolo[1,5-a]pyrimidin-3-amine moiety into a larger imidazo[1,2-a]pyrimidine core, researchers successfully developed BIO-7488 and BIO-8169—molecules that competitively bind to the IRAK4 ATP-binding site, thereby halting the downstream inflammatory cascade[1][2].
Fig 1: IRAK4 signaling pathway in neuroinflammation targeted by pyrazolo-pyrimidine derivatives.
Experimental Methodology: Self-Validating Amide Coupling
Because the 3-amino group on the electron-deficient pyrazolo-pyrimidine core is a relatively weak nucleophile, standard coupling agents (like EDC/HOBt) often result in low yields. The following protocol utilizes HATU to force the reaction to completion, establishing a self-validating workflow through strict In-Process Controls (IPC).
Reagent Causality
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HATU: Generates a highly reactive HOAt-active ester, overcoming the poor nucleophilicity and steric hindrance of the 6-methylpyrazolo[1,5-a]pyrimidin-3-amine.
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DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without reacting with the active ester.
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DMF (N,N-Dimethylformamide): Provides a high dielectric constant to stabilize the polar transition states during the coupling mechanism.
Step-by-Step Workflow
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Activation: To a solution of the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C, add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes to ensure complete formation of the active ester.
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Nucleophilic Addition: Add 6-methylpyrazolo[1,5-a]pyrimidin-3-amine (1.1 equiv) to the reaction mixture. If using the hydrochloride salt (CAS 1431964-56-5), increase DIPEA to 4.0 equiv to liberate the free base in situ. Allow the reaction to warm to room temperature.
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In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. Validation Check: The reaction is deemed complete only when the unreacted amine peak (m/z 149.1[M+H]⁺) is <5% relative to the product mass.
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Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final inhibitor.
Fig 2: Self-validating amide coupling workflow utilizing HATU for sterically hindered amines.
Analytical Characterization Standards
To verify the structural integrity of the incorporated 6-methylpyrazolo[1,5-a]pyrimidin-3-amine moiety in the final product, the following analytical signatures must be confirmed:
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Mass Spectrometry (ESI-LCMS): The addition of the amine fragment will increase the mass of the carboxylic acid core by exactly 130.06 Da (accounting for the loss of H₂O during amide formation).
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Nuclear Magnetic Resonance (¹H NMR): The 6-methyl group acts as an excellent diagnostic marker, typically appearing as a sharp singlet integrating to 3 protons between δ 2.30 – 2.50 ppm (depending on the solvent, usually DMSO-d₆ or CDCl₃)[1]. The aromatic protons of the pyrazolo-pyrimidine ring will exhibit characteristic downfield shifts (δ 8.20 – 8.90 ppm) due to the electron-withdrawing nature of the adjacent nitrogens and the newly formed amide bond.
References
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Chemsrc. (2024). CAS No. 1281984-43-7: 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine. Retrieved from[Link]
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Journal of Medicinal Chemistry (ACS Publications). (2024). Discovery of BIO-8169: A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation. Retrieved from[Link]
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Journal of Medicinal Chemistry (ACS Publications). (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). Retrieved from[Link]
